molecular formula C8H12S2 B159692 1,3-Cyclobutanedithione, 2,2,4,4-tetramethyl- CAS No. 10181-56-3

1,3-Cyclobutanedithione, 2,2,4,4-tetramethyl-

Cat. No.: B159692
CAS No.: 10181-56-3
M. Wt: 172.3 g/mol
InChI Key: WHXVCQHNIQHNMM-UHFFFAOYSA-N
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Description

1,3-Cyclobutanedithione, 2,2,4,4-tetramethyl- is a useful research compound. Its molecular formula is C8H12S2 and its molecular weight is 172.3 g/mol. The purity is usually 95%.
The exact mass of the compound 1,3-Cyclobutanedithione, 2,2,4,4-tetramethyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 361243. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

1,3-Cyclobutanedithione, 2,2,4,4-tetramethyl- is an organosulfur compound notable for its unique structural properties and potential biological activities. This compound has garnered interest in various fields, including medicinal chemistry and biochemistry. Its molecular formula is C8H14S2C_8H_{14}S_2, and it is characterized by the presence of two thiol groups within a cyclobutane ring.

The biological activity of 1,3-Cyclobutanedithione primarily stems from its ability to interact with biological macromolecules such as proteins and enzymes. The dithiol structure allows it to participate in redox reactions, potentially influencing cellular signaling pathways and metabolic processes.

Research indicates that compounds with similar dithiol structures can act as antioxidants by scavenging free radicals and reducing oxidative stress in cells. This property may provide protective effects against various diseases linked to oxidative damage.

Antioxidant Properties

Several studies have examined the antioxidant capabilities of dithiol compounds. For instance:

  • Study on Redox Activity : A study demonstrated that dithiol compounds could effectively reduce reactive oxygen species (ROS) in vitro, suggesting a protective role against oxidative stress .
  • Cellular Studies : In cellular models, these compounds exhibited a significant reduction in lipid peroxidation levels, indicating their potential to protect cell membranes from oxidative damage.

Enzyme Inhibition

1,3-Cyclobutanedithione has shown promise as an enzyme inhibitor:

  • Inhibition of Thioredoxin Reductase : Research indicates that similar compounds can inhibit thioredoxin reductase activity, which is crucial for maintaining the redox state of cells. This inhibition could have implications in cancer therapy by disrupting the redox balance within tumor cells .

Case Studies

Several case studies have focused on the biological implications of 1,3-Cyclobutanedithione:

  • Case Study on Cancer Cells : A study involving cancer cell lines showed that treatment with dithiol compounds resulted in reduced cell viability and increased apoptosis rates. The mechanism was attributed to enhanced oxidative stress due to thioredoxin inhibition .
  • Neuroprotective Effects : Another investigation highlighted the neuroprotective effects of dithiol compounds in models of neurodegeneration. The results suggested that these compounds could mitigate neuronal damage by reducing oxidative stress and promoting cell survival pathways.

Comparative Biological Activity of Dithiol Compounds

Compound NameAntioxidant ActivityEnzyme InhibitionCellular Protection
1,3-CyclobutanedithioneModerateYesHigh
Dithiol Compound AHighModerateModerate
Dithiol Compound BLowYesLow

Summary of Research Findings

Study FocusFindings
Antioxidant PropertiesSignificant reduction in ROS; protective against oxidative stress
Enzyme InhibitionInhibited thioredoxin reductase; implications for cancer therapy
Neuroprotective EffectsReduced neuronal damage; enhanced survival pathways

Properties

IUPAC Name

2,2,4,4-tetramethylcyclobutane-1,3-dithione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12S2/c1-7(2)5(9)8(3,4)6(7)10/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHXVCQHNIQHNMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=S)C(C1=S)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00144195
Record name 1,3-Cyclobutanedithione, 2,2,4,4-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00144195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10181-56-3
Record name 1,3-Cyclobutanedithione, 2,2,4,4-tetramethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010181563
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC361243
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=361243
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Cyclobutanedithione, 2,2,4,4-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00144195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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